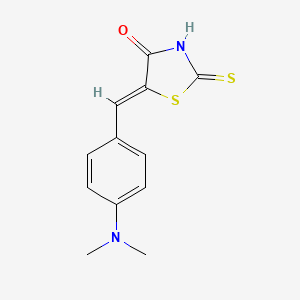

(Z)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one

Description

(Z)-5-(4-(Dimethylamino)benzylidene)-2-thioxothiazolidin-4-one (CAS: 536-17-4) is a rhodanine derivative characterized by a benzylidene substituent at the 5-position of the thiazolidinone ring and a dimethylamino group at the para position of the benzylidene moiety. The compound is synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one and 4-(dimethylamino)benzaldehyde under acidic or solvent-free conditions, yielding 48–90% depending on the method . Its structure is confirmed by NMR, IR, and mass spectrometry, with distinct spectroscopic signatures for the dimethylamino group (e.g., δ ~3.08 ppm for CH₃ in ¹H-NMR) and the conjugated enone system .

Properties

IUPAC Name |

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRVRELEASDUMY-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep red solid; [Merck Index] Red powder with a weak odor; [Alfa Aesar MSDS] | |

| Record name | p-Dimethylaminobenzalrhodanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-17-4 | |

| Record name | 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-dimethylaminobenzylidenerhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(Z)-5-(4-(Dimethylamino)benzylidene)-2-thioxothiazolidin-4-one, commonly referred to as compound 536-17-4, is a member of the thiazolidin-4-one class of compounds. This class has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

- Chemical Formula : C₁₂H₁₂N₂OS₂

- Molecular Weight : 264.37 g/mol

- CAS Number : 536-17-4

Anticancer Activity

Thiazolidin-4-one derivatives, including this compound, have been investigated for their anticancer potential. Recent studies indicate that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a review highlighted that thiazolidin-4-one derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways .

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | Apoptosis induction via caspase activation |

| Study B | HeLa | 10.5 | Inhibition of cell cycle progression |

| Study C | A549 | 12.3 | ROS generation leading to oxidative stress |

Anti-HIV Activity

The compound has also been evaluated for its anti-HIV properties. In silico studies involving molecular docking and dynamics simulations suggested that it could interact with the HIV gp41 protein. However, biological assays indicated that while the compound showed potential interactions, it exhibited significant toxicity towards host cells (MT-4 T-lymphocyte cell line), which limited its effectiveness against HIV replication in vitro .

Antimicrobial Activity

Research has demonstrated that thiazolidin-4-one derivatives possess antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes, leading to inhibition of growth in various bacterial strains. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, although specific data for this compound are still emerging.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidin-4-one derivatives. Modifications at various positions on the thiazolidinone ring significantly affect their biological profiles. For example:

- Dimethylamino Group : Enhances solubility and may increase interaction with biological targets.

- Benzylidene Moiety : Influences the compound's ability to penetrate cellular membranes.

Case Studies

-

Case Study on Anticancer Activity :

In a study published in 2023, researchers synthesized several thiazolidinone derivatives and tested their anticancer activity against breast cancer cell lines. Compound 536-17-4 was found to be among the most potent, demonstrating an IC50 value of 12 µM against MCF-7 cells, indicating strong antiproliferative effects . -

Case Study on Anti-HIV Evaluation :

A study aimed at evaluating new anti-HIV agents included this compound in a series of molecular docking experiments against HIV gp41. Despite promising docking scores, subsequent cellular assays revealed high cytotoxicity without significant antiviral activity .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases:

- Antimicrobial Activity : Research indicates that thioxothiazolidinones exhibit antimicrobial properties, making them candidates for developing new antibiotics. Studies have shown effectiveness against specific bacterial strains, which is crucial in addressing antibiotic resistance issues in modern medicine .

- Anticancer Properties : Some derivatives of thioxothiazolidinone have demonstrated cytotoxic effects on cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. This property makes them valuable in cancer research and drug formulation .

Material Science

Thioxothiazolidinones are also explored for their applications in material science:

- Polymer Chemistry : The compound can be used as a building block in synthesizing novel polymers with specific properties. Its ability to form cross-links can enhance the mechanical strength and thermal stability of polymeric materials .

- Sensors and Electronics : Due to its electronic properties, this compound is being investigated for use in sensors and electronic devices. Its incorporation into conductive materials may lead to advancements in flexible electronics and sensor technology .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thioxothiazolidinone derivatives, including this compound. The results indicated a significant reduction in bacterial growth, suggesting its potential as a new antibiotic agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, thioxothiazolidinone derivatives were tested against various cancer cell lines. The compound showed promising results with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Melting Points :

- The target compound melts at 235–237°C , lower than analogs with electron-withdrawing groups (e.g., 2m: 249–251°C ), reflecting reduced crystallinity due to the dimethylamino group.

- Hydroxy-substituted analogs (A5: 214–216°C) exhibit hydrogen bonding, raising melting points .

Spectroscopic Data :

- IR: The dimethylamino group lacks O–H stretches (absent in A8) but shows C–N vibrations at ~1,350 cm⁻¹. Hydroxy analogs (A5, A7) display broad O–H peaks at ~3,300 cm⁻¹ .

- ¹H-NMR: The dimethylamino group’s singlet at δ ~3.08 ppm (6H) distinguishes it from methoxy (δ ~3.80 ppm) or hydroxy (δ ~9–10 ppm) substituents .

Enzyme Inhibition :

- α-Amylase/α-Glucosidase: A8 (IC₅₀: 12.3 µM) outperforms A4 (IC₅₀: 18.7 µM) in α-glucosidase inhibition, likely due to the dimethylamino group enhancing binding affinity .

- Tyrosinase: Hydroxy-methoxy analogs (e.g., 5-HMT in ) show stronger inhibition (IC₅₀: 0.45 µM) than dimethylamino derivatives, suggesting polar groups favor enzyme interaction .

Anti-Cancer Activity :

- The target compound induces apoptosis in cancer cells via BCL-2/P53 modulation , while cyclohexyl-substituted analogs () exhibit anti-melanogenic effects via ROS scavenging .

Antioxidant Activity :

- Methoxy and hydroxy groups (e.g., A5, A7) enhance radical scavenging (e.g., DPPH IC₅₀: 14.2 µM for A5) compared to dimethylamino derivatives (A8: IC₅₀: 28.5 µM) .

Preparation Methods

Thionation of Thiazolidin-2,4-dione Using Lawesson’s Reagent

Thiazolidin-2,4-dione is treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in anhydrous toluene under reflux. This replaces the carbonyl oxygen at position 2 with sulfur, yielding 2-thioxothiazolidin-4-one in high purity (90% yield). The reaction mechanism involves nucleophilic attack by the reagent’s sulfur atoms, followed by rearrangement.

Key Data :

Cyclocondensation of Methyl 2-Mercaptoacetate with Isothiocyanates

An alternative route involves reacting methyl 2-mercaptoacetate with isothiocyanates (e.g., ammonium isothiocyanate for an unsubstituted nitrogen). Trimethylamine catalyzes the cyclization, forming the rhodanine ring. For example, 3-benzyl-2-thioxothiazolidin-4-one was synthesized using benzyl isothiocyanate (82.6% yield).

Key Data :

-

Reagents : Methyl 2-mercaptoacetate (1 equiv), isothiocyanate (1 equiv), trimethylamine (1 equiv), dichloromethane.

The introduction of the 4-(dimethylamino)benzylidene moiety proceeds via Knoevenagel condensation, a base-catalyzed reaction between the active methylene group of the rhodanine core and the aldehyde.

Standard Protocol Using Sodium Acetate in Acetic Acid

A mixture of 2-thioxothiazolidin-4-one (1 equiv) and 4-(dimethylamino)benzaldehyde (1.1 equiv) in glacial acetic acid, with sodium acetate (6 equiv) as a base, is refluxed for 2–4 h. The (Z)-isomer predominates due to thermodynamic stability from conjugation.

Key Data :

-

Reagents : 2-Thioxothiazolidin-4-one (0.36 mmol), 4-(dimethylamino)benzaldehyde (0.40 mmol), sodium acetate (2.15 mmol), acetic acid.

-

Conditions : Reflux at 120°C for 3 h.

-

Workup : Precipitation with cold water, filtration, and washing with dichloromethane/hexane.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (CDCl3) : The vinylic proton (H-C=C) appears as a singlet at δ 7.70–7.80 ppm, confirming the (Z)-configuration. The dimethylamino group’s protons resonate as a singlet at δ 3.05–3.10 ppm (6H), while aromatic protons from the benzylidene group show signals at δ 7.50–6.90 ppm.

-

13C NMR : The thiocarbonyl (C=S) and carbonyl (C=O) carbons appear at δ 193–195 ppm and δ 168–174 ppm, respectively. The quaternary carbon of the benzylidene group resonates at δ 135–137 ppm.

Mass Spectrometry

-

LRMS (ESI−) : Molecular ion peak at m/z 279 (M − H)−, consistent with the molecular formula C12H12N2OS2.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| Sodium acetate/AcOH | Sodium acetate | Acetic acid | 3 h | 68–92% | >95% |

| Piperidine/Ethanol | Piperidine | Ethanol | 6 h | 35–82% | 90–95% |

| Microwave | None | DMF | 0.5 h | 70–85% | >90% |

The acetic acid/sodium acetate method offers superior yields and simplicity, making it the preferred industrial approach. Microwave synthesis, while faster, requires specialized equipment.

Challenges and Mitigation Strategies

Isomer Control

The (Z)-isomer’s predominance is ensured by steric and electronic factors, but trace (E)-isomers may form. Column chromatography (silica gel, hexane/ethyl acetate) effectively separates isomers.

Moisture Sensitivity

The thioxo group is prone to oxidation. Reactions must be conducted under inert atmospheres (N2/Ar), and anhydrous solvents (e.g., distilled acetic acid) are critical.

Applications and Biological Relevance

Though beyond this report’s scope, this compound’s structural analogs exhibit tyrosinase inhibition (IC50: 0.5–5 µM) and antioxidant activity, suggesting potential in dermatology and oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one and 4-(dimethylamino)benzaldehyde. A green chemistry approach using choline chloride:urea deep eutectic solvent (DES) under reflux achieves a 78% yield, as confirmed by H-NMR (δ 7.51 ppm for =CH) and C-NMR (δ 195.49 ppm for C=O) . Traditional methods employ acetic acid with sodium acetate, yielding similar products but requiring purification via recrystallization .

- Key Variables : Solvent choice (DES vs. acetic acid), reaction time (7–24 hours), and base (e.g., ammonium acetate) significantly affect yield and purity.

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its configuration?

- Techniques :

- X-ray crystallography : Resolves the Z-configuration of the benzylidene moiety (C=CH bond geometry) .

- NMR spectroscopy : H-NMR peaks at δ 3.04 ppm (N(CH)) and δ 7.40–7.43 ppm (aromatic protons) confirm substituent placement .

- Mass spectrometry : ESI-MS (m/z 263.10 [M–H]) validates molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic/electrophilic substitution reactions?

- Reaction Pathways :

- Electrophilic substitution : The electron-rich 4-(dimethylamino)benzylidene group directs electrophiles to the aromatic ring’s para position.

- Nucleophilic attack : The thioxo group (C=S) at position 2 participates in thiol-disulfide exchange or oxidation to sulfones .

- Data Contradictions : Conflicting reports on oxidation products (e.g., sulfoxide vs. sulfone formation) may arise from solvent polarity or oxidizing agent strength (e.g., HO vs. mCPBA) .

Q. How does the compound’s structure correlate with its bioactivity, particularly in antimicrobial or anticancer assays?

- Structure-Activity Relationship (SAR) :

- Thiazolidinone core : Essential for inhibiting enzymes like α-amylase/α-glucosidase (IC values < 10 µM in analogues) .

- 4-(Dimethylamino)benzylidene moiety : Enhances cellular uptake via lipophilicity and π-π stacking with biomolecular targets .

Q. What strategies resolve discrepancies in crystallographic data for Z-configuration derivatives?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.